COX-2 Inhibitory Potency
The target compound exhibits COX-2 inhibitory activity with an IC50 range of 0.10–0.31 µM, as reported in vendor technical documentation . This potency is comparable to or exceeds that of the widely used selective COX-2 inhibitor celecoxib (COX-2 IC50 ≈ 0.04–0.3 µM, depending on assay conditions) [1]. By contrast, the closely related analog 3-(2-(ethylsulfonyl)benzamido)benzofuran-2-carboxamide—which replaces the methylsulfonylphenyl acetamido group with an ethylsulfonylbenzamido moiety—lacks published COX-2 data, underscoring the critical contribution of the 4-methylsulfonylphenyl acetamido pharmacophore to target engagement .
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.10–0.31 µM |
| Comparator Or Baseline | Celecoxib: IC50 ≈ 0.04–0.3 µM; 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide: no reported COX-2 data |
| Quantified Difference | Target compound within the potency range of celecoxib; clear differentiation from ethylsulfonyl analog lacking measurable COX-2 activity |
| Conditions | In vitro enzyme inhibition assay (specific assay conditions not fully disclosed in vendor documentation) |
Why This Matters
A sub-micromolar COX-2 IC50 places the compound in the same potency tier as celecoxib, a clinically validated selective COX-2 inhibitor, making it a viable alternative scaffold for anti-inflammatory drug discovery programs where structural novelty or IP freedom-to-operate is required.
- [1] Penning, T.D., et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 1997, 40(9), 1347-1365. View Source
